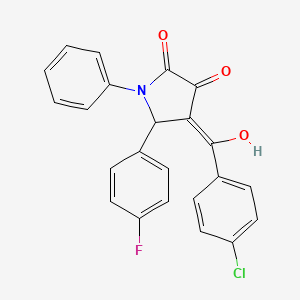![molecular formula C16H22F3N3O B5325905 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5325905.png)
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in regulating the immune response, cell proliferation, and apoptosis.
Aplicaciones Científicas De Investigación
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of NF-κB, which is involved in regulating the immune response, cell proliferation, and apoptosis. NF-κB has been implicated in several diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis.
Mecanismo De Acción
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide inhibits the activity of NF-κB by binding to the kinase IKK-β, which is involved in activating NF-κB. This compound binds to a specific site on IKK-β, preventing its activation and thus inhibiting the activity of NF-κB. This results in the downregulation of NF-κB target genes, including those involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including arthritis and colitis. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of several diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound has been shown to be effective in inhibiting the activity of NF-κB in vitro and in vivo, and has been used in several animal models of disease. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have off-target effects, and its efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its potential therapeutic applications, particularly in cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of IKK-β and NF-κB, which may have fewer off-target effects and greater efficacy. Additionally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, may enhance its therapeutic potential. Finally, the development of this compound analogs with improved pharmacokinetic properties may increase its bioavailability and therapeutic potential.
Métodos De Síntesis
The synthesis of 2-(4-propyl-1-piperazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-propylpiperazine with 2-(trifluoromethyl)benzoyl chloride to form the intermediate 2-(4-propyl-1-piperazinyl)benzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-aminoethyl)acetamide to form this compound. The synthesis of this compound has been described in detail in several publications.
Propiedades
IUPAC Name |
2-(4-propylpiperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O/c1-2-7-21-8-10-22(11-9-21)12-15(23)20-14-6-4-3-5-13(14)16(17,18)19/h3-6H,2,7-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCYELVCJBRUKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5325833.png)
![1-(2-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5325834.png)
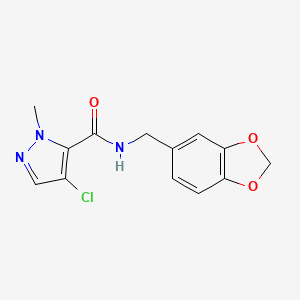
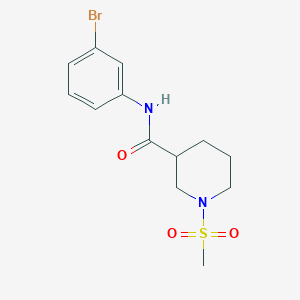
![7-(2,4-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5325851.png)

![4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325876.png)
![1-(4-chlorophenyl)-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5325877.png)
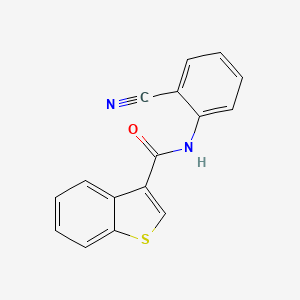
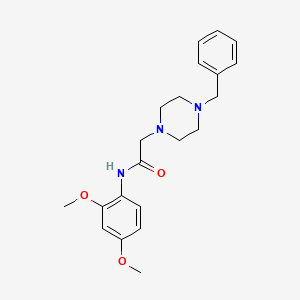
![[2-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol](/img/structure/B5325901.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5325906.png)
![1-amino-3-(3-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5325918.png)
